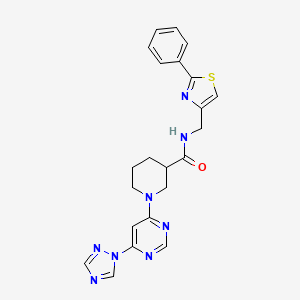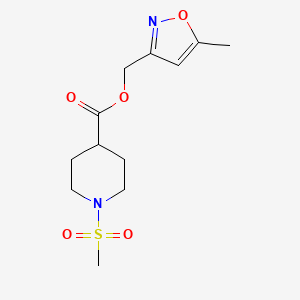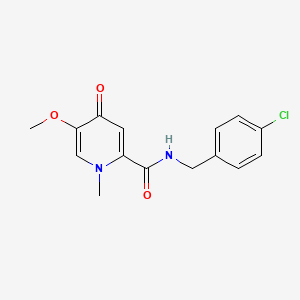![molecular formula C20H20N4O2 B2707166 [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone CAS No. 2380044-43-7](/img/structure/B2707166.png)
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone, also known as PQM, is a chemical compound that has gained significant attention from the scientific research community due to its potential applications in various fields. PQM has been studied extensively for its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for drug development.
作用機序
The mechanism of action of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone involves its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a key role in the breakdown of neurotransmitters, and their inhibition by [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone leads to an increase in the concentration of these neurotransmitters in the brain. This, in turn, leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone has been shown to have a range of biochemical and physiological effects. Its ability to inhibit the activity of certain enzymes leads to an increase in the concentration of neurotransmitters in the brain, which can lead to an improvement in cognitive function and memory. [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone. One area of research that has gained significant attention is its potential use in the treatment of Alzheimer's disease. [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine in the brain. This makes it a promising candidate for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Another potential future direction for the study of [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone is its use in the treatment of viral infections. [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone has been shown to inhibit the replication of certain viruses, including HIV and influenza virus. This makes it a promising candidate for the development of new antiviral drugs.
In conclusion, [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone is a chemical compound that has gained significant attention from the scientific research community due to its potential applications in various fields. Its ability to act as a potent inhibitor of certain enzymes makes it a promising candidate for drug development, and its potential use in the treatment of Alzheimer's disease and viral infections makes it an exciting area of research for the future.
合成法
The synthesis method for [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone involves a multi-step process that includes the use of various reagents and catalysts. One of the most commonly used methods for synthesizing [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone involves the reaction of 4-(chloromethyl)pyridine with piperidin-1-amine in the presence of a palladium catalyst. This reaction leads to the formation of the intermediate compound, which is then further reacted with quinoxaline-6-carbaldehyde to yield [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone.
科学的研究の応用
[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone has been extensively studied for its potential applications in drug development. Its ability to act as a potent inhibitor of certain enzymes makes it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. [3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone has also been studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.
特性
IUPAC Name |
[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(16-3-4-18-19(12-16)23-10-9-22-18)24-11-1-2-15(13-24)14-26-17-5-7-21-8-6-17/h3-10,12,15H,1-2,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKTUJQAEXLBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2707091.png)


![N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2707095.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2707096.png)
![1-[(2,4-dichlorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2707098.png)


![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2707105.png)
